trans-6-Phenyl-2-hexene

Photochemistry Cycloaddition Stereochemistry

trans-6-Phenyl-2-hexene (trans-I; (E)-hex-4-enylbenzene) is a C12H16 phenylalkene featuring a trans-configured internal olefin separated from the aromatic ring by a flexible two-carbon spacer. It belongs to the class of nonconjugated bichromophoric molecules, serving as a model system for investigating intramolecular energy transfer, exciplex formation, and regio- and stereoselective photocycloaddition.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 23086-43-3
Cat. No. B3369288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-6-Phenyl-2-hexene
CAS23086-43-3
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC=CCCCC1=CC=CC=C1
InChIInChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3/b3-2+
InChIKeyORKBJNQAFQMOGC-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-6-Phenyl-2-hexene (CAS 23086-43-3): Structure, Photochemical Class, and Core Procurement Characteristics


trans-6-Phenyl-2-hexene (trans-I; (E)-hex-4-enylbenzene) is a C12H16 phenylalkene featuring a trans-configured internal olefin separated from the aromatic ring by a flexible two-carbon spacer. It belongs to the class of nonconjugated bichromophoric molecules, serving as a model system for investigating intramolecular energy transfer, exciplex formation, and regio- and stereoselective photocycloaddition [1]. Its utility in research derives directly from the defined trans geometry, which dictates the stereochemical outcome of reactions and underpins its distinct photophysical and spectroscopic signature.

Why Generic Substitution of trans-6-Phenyl-2-hexene Fails: Isomer-Dependent Photofates and Stereochemical Integrity


In-class substitution of trans-6-phenyl-2-hexene with its cis isomer, positional isomers, or saturated analogs cannot be performed without fundamentally altering the experimental outcome. The trans and cis isomers undergo photochemical cycloaddition to give structurally distinct, stereospecific products—a single cycloadduct (III) from the trans isomer versus a mixture of two cycloadducts (IIa/IIb) from the cis form [1]. Additionally, the isomers exhibit quantitatively different fluorescence quenching efficiencies and subtly different physicochemical properties. Simple replacement with 6-phenyl-1-hexene, 6-phenylhexane, or 6-phenyl-2-hexyne would eliminate the critical olefin geometry required for stereospecific transformations and spectroscopic identification. For procurement decisions, this means that only the trans-configured compound delivers the stereochemical fidelity and predictable photochemical behavior needed for reproducible research.

trans-6-Phenyl-2-hexene (23086-43-3) Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical and Stereochemical Product Selectivity in Photocycloaddition: trans- vs. cis-6-Phenyl-2-hexene

Under identical 254‑nm photolysis conditions in cyclopentane, trans-6-phenyl-2-hexene undergoes intramolecular cycloaddition to yield a single, stereochemically well-defined cycloadduct (compound III), whereas cis-6-phenyl-2-hexene produces an equimolar mixture of two distinct cycloadducts (IIa and IIb) [1]. This demonstrates absolute regio- and stereochemical control by the double‑bond geometry.

Photochemistry Cycloaddition Stereochemistry Bichromophoric systems

Internal Fluorescence Quenching Efficiency: Quantitative Emission Intensity trans vs. cis

The room-temperature fluorescence emission of trans-6-phenyl-2-hexene is quenched more efficiently than that of the cis isomer [1]. Quantitatively, the fluorescence intensity of trans-6-phenyl-2-hexene is only 0.04 relative to toluene, compared to 0.05 for cis-6-phenyl-2-hexene—a ~20% reduction. This enhanced internal quenching in the trans isomer is attributed to a faster aryl–olefin exciplex formation rate dictated by the trans geometry.

Photophysics Fluorescence spectroscopy Excited-state dynamics Chromophore interaction

Mid-IR Spectroscopic Fingerprint: Diagnostic trans-C=C Stretch and C-H Bending Mode

The infrared spectrum of trans-6-phenyl-2-hexene uniquely displays a strong absorption band at 10.37 μm (965 cm⁻¹), assigned to the trans‑olefinic C–H out‑of‑plane bending mode [1]. This band is absent in the cis isomer and serves as a definitive marker for the trans configuration. Other regions of the IR spectrum are essentially identical to those of the cis isomer.

Infrared spectroscopy Stereochemical assignment Quality control Material identification

Predicted Boiling Point Differentiation: trans-6-Phenyl-2-hexene vs. Structural Analogs for Purification and Handling

The predicted boiling point of trans-6-phenyl-2-hexene is 227.1 °C at 760 mmHg, with a predicted density of 0.881 g/cm³ and a calculated LogP of 3.585 . Although the cis isomer is anticipated to have a slightly lower boiling point due to reduced molecular symmetry (analogous to cis‑2‑hexene vs trans‑2‑hexene, where ΔT₀ ~ 1–2 °C), specific experimental boiling‑point data for the cis isomer are not readily available in primary literature. This predicted value serves as a practical guide for distillation‑based purification and solvent‑selection decisions.

Physical property Boiling point Distillation Procurement parameters

trans-6-Phenyl-2-hexene (23086-43-3): High-Impact Research and Quality-Control Application Scenarios Derived from Quantitative Evidence


Stereospecific, Single-Product Photocycloaddition Reaction Scaffold

Researchers designing photocycloaddition-based synthetic routes should select trans-6-phenyl-2-hexene when a single stereodefined polycyclic scaffold is required. Quantitative evidence shows that the trans isomer exclusively yields cycloadduct III, avoiding the complex 1:1 mixture generated from the cis isomer [1]. This eliminates time-consuming and yield-lowering chromatographic separation, directly impacting synthetic efficiency and reproducibility in medicinal chemistry and natural-product synthesis programs.

Photophysical Probe for Geometry-Dependent Excited-State Dynamics

The 20% lower room-temperature fluorescence intensity of trans-6-phenyl-2-hexene (0.04) relative to the cis isomer (0.05) [1] makes it a well-characterized model for studying the influence of ground-state olefin geometry on excited-state reaction rates. This quantitative differential supports its use in time-resolved spectroscopy and theoretical investigations of non-adiabatic dynamics, where control of the initial geometry is critical for accurate computational modeling.

IR-Based Quality Assurance and Stereochemical Verification of Bulk Shipments

The strong IR absorption at 965 cm⁻¹ (10.37 μm) provides a rapid, nondestructive method for verifying the stereochemical purity of incoming trans-6-phenyl-2-hexene supplies [1]. Quality‑control laboratories can integrate this peak into routine Fourier‑transform infrared (FT‑IR) protocols to detect cis‑isomer contamination, ensuring that procured material meets the isomer‑level purity required for stereodefined research applications.

Internal-Standard Feedstock for Bichromophoric Energy-Transfer Studies

Given its well-documented photochemical behavior—including quantum efficiencies for cycloaddition (Φ = 0.26 for the cis isomer) and isomerization (Φcis→trans = 0.011) [1]—trans-6-phenyl-2-hexene serves as a valuable benchmark substrate in comparative energy‑transfer experiments. Procurement of the stereochemically pure trans isomer ensures that researchers are working with a material whose ground-state geometry and excited-state reactivity are fully characterized, enabling reliable cross-laboratory data comparison.

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